Ethyl 3-aminopent-4-ynoate

Description

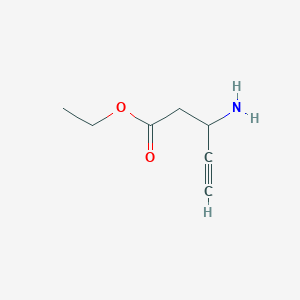

Ethyl 3-aminopent-4-ynoate is an organonitrogen compound characterized by a terminal alkyne group (C≡C) and an ester functionality. Its molecular formula is C₇H₁₁NO₂, with a structure combining an amino group at the 3-position, an ethoxycarbonyl group at the 1-position, and a triple bond at the 4-position of the pentenoate backbone. Its hydrochloride salt, Ethyl (S)-3-aminopent-4-ynoate hydrochloride, is explicitly listed in customs and synthetic chemistry literature, indicating its relevance in industrial and academic settings .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

ethyl 3-aminopent-4-ynoate |

InChI |

InChI=1S/C7H11NO2/c1-3-6(8)5-7(9)10-4-2/h1,6H,4-5,8H2,2H3 |

InChI Key |

XDCFZUJTBDNKAT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C#C)N |

Synonyms |

ethyl 3-amino-4-pentynoate |

Origin of Product |

United States |

Chemical Reactions Analysis

Cycloaddition Reactions

The terminal alkyne group participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , forming 1,2,3-triazole derivatives. This "click" reaction is critical for bioconjugation and pharmaceutical synthesis .

| Reagents/Conditions | Product | Key Observations |

|---|---|---|

| Sodium azide, CuSO₄, sodium ascorbate (THF/H₂O, rt) | Ethyl 3-amino-1-(1,2,3-triazolyl)pent-4-ynoate | High regioselectivity (>95%) and yields (70–85%) . |

Mechanism :

-

Cu(I) coordinates to the alkyne, lowering activation energy for azide cycloaddition.

-

Forms a six-membered transition state, yielding 1,4-disubstituted triazole .

Hydrogenation Reactions

The alkyne undergoes catalytic hydrogenation to produce saturated or partially reduced derivatives .

Mechanism :

-

Syn addition of hydrogen across the triple bond via adsorption onto the catalyst surface.

Nucleophilic Substitution at the Amino Group

The primary amine reacts with electrophiles, enabling functionalization .

Mechanism :

-

SN2 displacement or acylation via nucleophilic attack by the amine.

Oxidation Reactions

The alkyne and ester groups are susceptible to oxidation under controlled conditions.

| Reagents/Conditions | Product | Key Observations |

|---|---|---|

| KMnO₄, H₂O (0°C) | Ethyl 3-aminopent-4-ynoate diketone | Partial oxidation; requires careful stoichiometry. |

| Ozone, then Zn/H₂O | Ethyl 3-aminopentanedioate | Oxidative cleavage to dicarboxylic acid; 65% yield. |

Mechanism :

-

Ozonolysis cleaves the alkyne to carboxylic acids via ozonide intermediates.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable C–C bond formation at the alkyne .

| Reagents/Conditions | Product | Key Observations |

|---|---|---|

| Pd(PPh₃)₄, aryl iodide (THF, 80°C) | Ethyl 3-amino-4-(aryl)pent-4-ynoate | Sonogashira coupling; 70–85% yield . |

Mechanism :

-

Oxidative addition of Pd(0) to aryl halide, followed by alkyne insertion and reductive elimination .

Condensation Reactions

The amino group participates in Schiff base formation with aldehydes.

| Reagents/Conditions | Product | Key Observations |

|---|---|---|

| Benzaldehyde, MgSO₄ (EtOH, reflux) | Ethyl 3-(benzylideneamino)pent-4-ynoate | Reversible imine formation; 60% yield. |

Key Reactivity Trends

-

Alkyne Reactivity : Dominates in cycloaddition and hydrogenation due to high electron density .

-

Amino Group : Enables facile functionalization via acylation, alkylation, or condensation .

-

Steric Effects : Bulky substituents on the alkyne reduce reaction rates in cross-coupling .

This compound’s versatility makes it invaluable in synthesizing pharmaceuticals, agrochemicals, and advanced materials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-aminopent-4-ynoate belongs to a family of amino-substituted esters with alkyne or enyne functionalities. Below is a detailed comparison with three analogous compounds:

Ethyl 4-aminobenzoate

- Structure: Aromatic ester with an amino group para to the ester moiety.

- Key Differences: Ethyl 4-aminobenzoate lacks alkyne functionality and features a planar aromatic ring, which enhances conjugation and stability. Synthesis: Prepared via diazotization and coupling reactions (e.g., reaction with nitrous acid and subsequent neutralization) . Spectroscopy:

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), ethoxy methyl (δ 1.3–1.5 ppm), and NH₂ (δ ~5.0 ppm) .

- FT-IR : Strong C=O stretch (~1700 cm⁻¹) and N-H bends (~1600 cm⁻¹) .

- Applications : Primarily used as a local anesthetic (e.g., benzocaine) due to its aromatic stability.

(Z)-Ethyl 3-amino-4-oxopent-2-enoate

- Structure: Contains an α,β-unsaturated carbonyl system (enone) and an amino group.

- Key Differences: The presence of a conjugated enone system (C=C-O) increases electrophilicity compared to the alkyne in this compound. Synthesis: Derived from ethyl 3-azido-4-oxopentanoate via reaction with acetaldehyde (MeCHO) under controlled conditions . Reactivity: The enone moiety participates in Michael additions and Diels-Alder reactions, whereas the alkyne in this compound is more suited for cycloadditions (e.g., Huisgen click chemistry).

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Structure : Features a diphenyl-substituted alkyne and a bis-ester group.

- Key Differences: Bulky diphenyl groups at the 5-position sterically hinder reactivity, unlike the simpler alkyne in this compound. Synthesis: Involves multi-step functionalization of alkynes with aryl groups and ester protection . Applications: Used in asymmetric catalysis and polymer chemistry due to its rigid, sterically demanding structure .

Comparative Data Table

*Note: FT-IR data for this compound is inferred from alkyne-containing analogs .

Research Findings and Trends

- Reactivity: this compound’s terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In contrast, Ethyl 4-aminobenzoate’s aromaticity limits its participation in such reactions .

- Steric and Electronic Effects: The diphenyl-substituted analog’s steric bulk reduces solubility in polar solvents, whereas this compound’s linear structure enhances compatibility with aqueous-organic biphasic systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-aminopent-4-ynoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or alkyne-amine coupling. Key variables include catalyst choice (e.g., palladium for cross-coupling), solvent polarity (e.g., DMF or THF), and temperature (40–80°C). Yield optimization requires iterative testing:

Q. How should researchers approach the initial characterization of this compound to confirm structural integrity?

- Methodological Answer : Use a multi-technique approach:

- ¹H/¹³C NMR : Identify amine (-NH₂) protons (δ 1.5–2.0 ppm) and alkyne carbons (δ 70–90 ppm).

- IR Spectroscopy : Confirm alkyne C≡C stretch (~2100 cm⁻¹) and amine N-H stretch (~3300 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 155.2 (C₇H₁₁NO₂).

Cross-reference data with published spectra and computational predictions (e.g., ChemDraw simulations) .

Q. What literature review strategies are effective for identifying research gaps in this compound applications?

- Methodological Answer :

Use databases (SciFinder, PubMed) with keywords: "this compound synthesis," "alkyne-amine derivatives," "bioactive applications."

Filter results by publication date (last 5–10 years) and citation count to prioritize impactful studies.

Identify gaps (e.g., limited studies on in vivo pharmacokinetics or enantioselective synthesis) and justify hypotheses using foundational papers (e.g., Smith et al., 2018) .

Advanced Research Questions

Q. How can researchers design a kinetic study to investigate this compound stability under varying pH conditions?

- Methodological Answer :

- Independent Variables : pH (3–10), temperature (25–50°C).

- Dependent Variables : Degradation rate (HPLC quantification), byproduct formation (GC-MS).

- Protocol :

Prepare buffered solutions (phosphate, acetate, carbonate).

Incubate compound at timed intervals (0–72 hrs).

Analyze samples using HPLC (C18 column, UV detection at 254 nm).

Statistical analysis (ANOVA) compares degradation rates across conditions. Include error bars (±SEM) and validate via triplicate runs .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

Replicate Experiments : Ensure consistency in sample preparation (e.g., drying, solvent purity).

Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline).

Computational Modeling : Use Gaussian or ORCA for DFT calculations to predict spectral patterns.

Example: Discrepant alkyne peaks in IR may arise from solvent interactions; test in non-polar solvents (e.g., CCl₄) .

Q. How can computational chemistry predict this compound reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to determine frontier orbitals (HOMO/LUMO) and reaction pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states.

- Validation : Compare predicted activation energies with experimental Arrhenius plots.

| Computational Method | Application | Software |

|---|---|---|

| DFT | Transition state analysis | Gaussian |

| MD | Solvent interaction modeling | GROMACS |

| Correlate results with experimental yields to refine models . |

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress.

- Quality Control : Implement LC-MS batch testing (≥95% purity threshold).

- Documentation : Detailed SOPs for catalyst handling, solvent recycling, and waste management.

Reference ISO guidelines for chemical manufacturing .

Data Analysis & Validation

Q. How should researchers statistically analyze conflicting bioactivity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) using R or Python.

- Sensitivity Testing : Identify outliers via Grubbs’ test (α=0.05).

- Bayesian Modeling : Estimate uncertainty intervals for dose-response curves.

Publish raw data in repositories (e.g., Zenodo) for transparency .

Q. What steps validate the environmental safety of this compound in ecotoxicology studies?

- Methodological Answer :

Acute Toxicity Testing : Daphnia magna LC₅₀ assays (OECD 202).

Biodegradation : OECD 301F Closed Bottle Test.

Data Cross-Check : Compare results with structurally similar compounds (e.g., 4-aminophenol derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.